

Application Notes and Protocols for the Synthesis of 8-Hydrazinylquinoline Hydrazones

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Compound of Interest

Compound Name: 8-Hydrazinylquinoline

Cat. No.: B174681

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **8-hydrazinylquinoline** hydrazones, a class of compounds with significant potential in drug development due to their diverse biological activities, including anticancer and antibacterial properties.^{[1][2][3]} The synthesis is a two-part process involving the initial preparation of the key intermediate, **8-hydrazinylquinoline**, followed by its condensation with various aldehydes and ketones to yield the target hydrazones.

Part 1: Synthesis of 8-Hydrazinylquinoline Intermediate

The synthesis of **8-hydrazinylquinoline** is achieved through a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the conversion of 8-hydroxyquinoline to 8-chloroquinoline, which is then reacted with hydrazine hydrate to yield the desired **8-hydrazinylquinoline**.

Experimental Protocol: Synthesis of 8-Hydrazinylquinoline

Step 1: Synthesis of 8-Chloroquinoline from 8-Hydroxyquinoline

This procedure is adapted from standard methods for the conversion of hydroxyquinolines to chloroquinolines.

Materials:

- 8-Hydroxyquinoline
- Phosphorus oxychloride (POCl_3)
- Sand bath or heating mantle
- Round-bottom flask with reflux condenser
- Ice bath
- Ammonium hydroxide (NH_4OH) solution
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4) for drying
- Rotary evaporator

Procedure:

- In a round-bottom flask, carefully add 8-hydroxyquinoline to an excess of phosphorus oxychloride (typically a 3-5 molar equivalent). The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
- Heat the mixture gently in a sand bath or using a heating mantle to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with constant stirring. This step should be performed with extreme caution as the reaction of POCl_3 with water is highly exothermic and releases HCl gas.
- Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic.

- Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 8-chloroquinoline, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of **8-Hydrazinylquinoline** from 8-Chloroquinoline

This protocol is based on analogous reactions for the synthesis of other hydrazinylquinolines.

Materials:

- 8-Chloroquinoline
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol or other suitable alcohol
- Round-bottom flask with reflux condenser

Procedure:

- Dissolve 8-chloroquinoline in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate (typically 5-10 molar equivalents) to the solution.
- Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent and excess hydrazine hydrate can be removed under reduced pressure.
- The crude **8-hydrazinylquinoline** can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of 8-Hydrazinylquinoline

Hydrazones

The final step involves the condensation reaction of the synthesized **8-hydrazinylquinoline** with a variety of aromatic or aliphatic aldehydes and ketones to form the corresponding hydrazones.

General Experimental Protocol: Synthesis of 8-Hydrazinylquinoline Hydrazones

Materials:

- **8-Hydrazinylquinoline**
- Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)
- Ethanol or methanol
- Glacial acetic acid (catalytic amount)
- Round-bottom flask with reflux condenser

Procedure:

- Dissolve an equimolar amount of **8-hydrazinylquinoline** in ethanol or methanol in a round-bottom flask.
- To this solution, add an equimolar amount of the desired aldehyde or ketone.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, the hydrazone product often precipitates out of the solution upon cooling.
- Collect the solid product by filtration and wash with cold ethanol.

- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure **8-hydrazinylquinoline** hydrazone.

Data Presentation

The following tables summarize typical quantitative data for quinoline hydrazone derivatives. Note that the exact values will vary depending on the specific aldehyde or ketone used in the synthesis.

Table 1: Physicochemical Data of Representative Quinoline Hydrazones

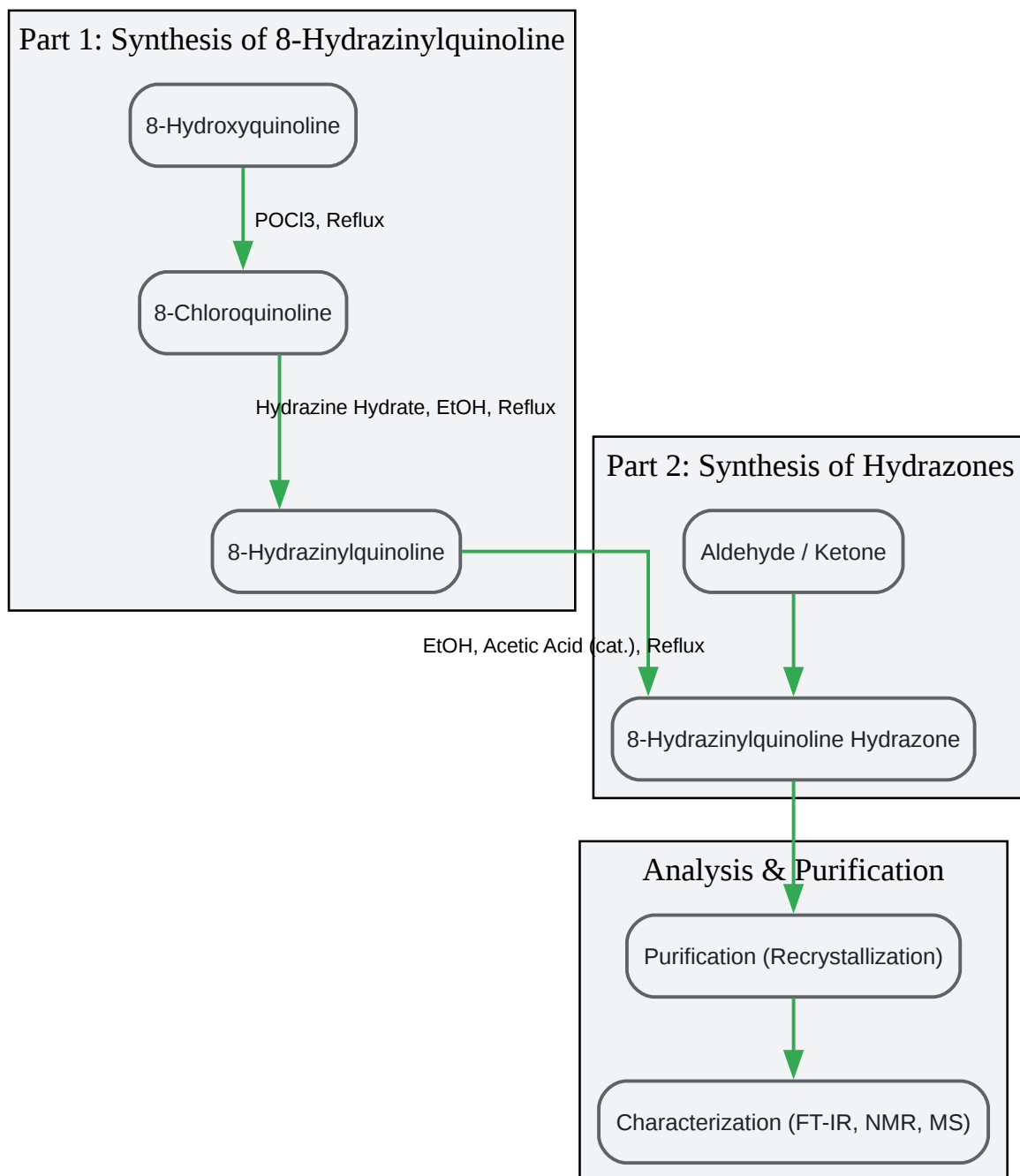
Compound	Molecular Formula	Aldehyde/Ketone Reactant	Yield (%)	Melting Point (°C)
1	C ₁₆ H ₁₃ N ₃ O	Salicylaldehyde	85	220-222
2	C ₁₆ H ₁₃ N ₃	Benzaldehyde	90	198-200
3	C ₁₇ H ₁₅ N ₃	Acetophenone	82	210-212
4	C ₁₆ H ₁₂ N ₄ O ₂	4-Nitrobenzaldehyde	88	255-257

Table 2: Spectroscopic Data of a Representative **8-Hydrazinylquinoline** Hydrazone (derived from Salicylaldehyde)

Spectroscopic Data	Key Signals and Assignments
FT-IR (cm ⁻¹)	~3400 (O-H), ~3200 (N-H), ~1610 (C=N), ~1580 (C=C)
¹ H NMR (δ, ppm)	~11.5 (s, 1H, OH), ~11.0 (s, 1H, NH), ~8.5 (s, 1H, CH=N), 7.0-8.8 (m, aromatic protons)
¹³ C NMR (δ, ppm)	~160 (Ar-C-OH), ~145 (CH=N), 115-150 (aromatic carbons)

Visualizations

Experimental Workflow



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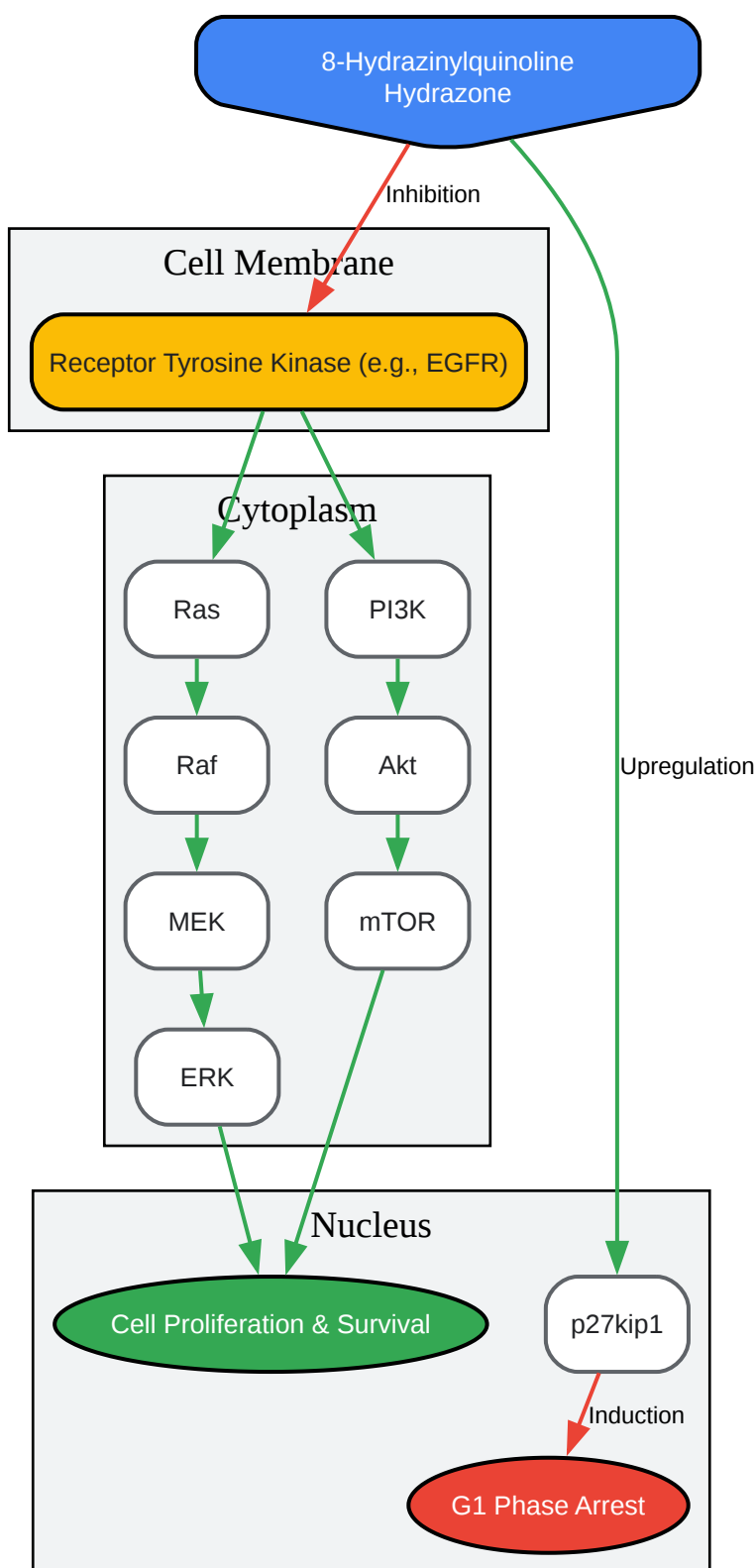
Caption: Overall workflow for the synthesis of **8-Hydrazinylquinoline** Hydrazones.

Signaling Pathways

Anticancer Mechanism of Action

Quinoline hydrazones can exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and induction of cell cycle arrest.^[1]^[4]

Inhibition of RTKs, such as EGFR, can block downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.^[5]^[6] Furthermore, some derivatives can induce cell cycle arrest at the G1 phase by upregulating cell cycle inhibitors like p27kip1.^[1]

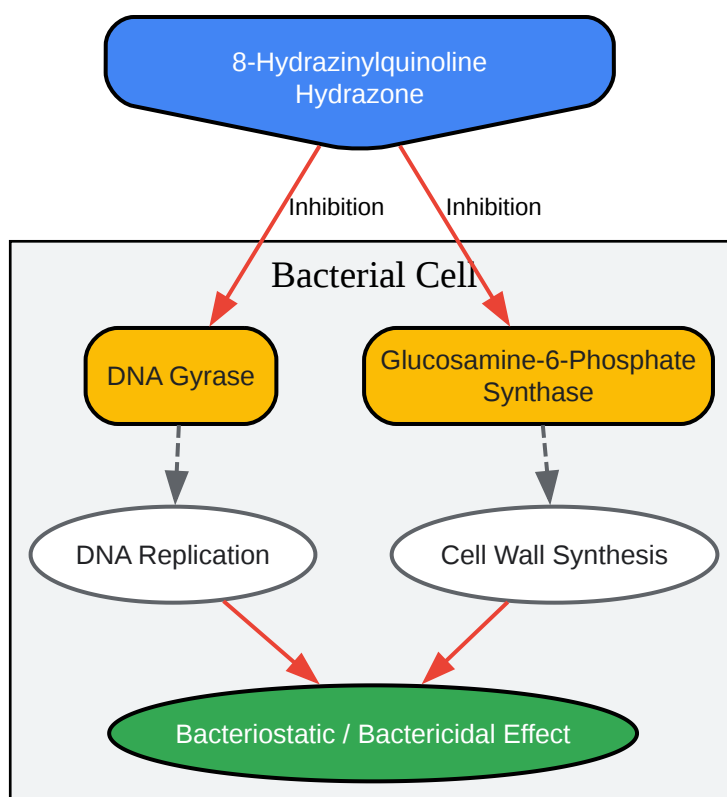


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Caption: Anticancer signaling pathways targeted by **8-Hydrazinylquinoline** Hydrazones.

Antibacterial Mechanism of Action

The antibacterial activity of quinoline hydrazones is often attributed to the inhibition of essential bacterial enzymes.[2] Two key targets are DNA gyrase, which is crucial for DNA replication, and glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall.[7] By inhibiting these enzymes, quinoline hydrazones can effectively halt bacterial growth and proliferation.



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Caption: Antibacterial mechanisms of action of **8-Hydrazinylquinoline** Hydrazones.

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